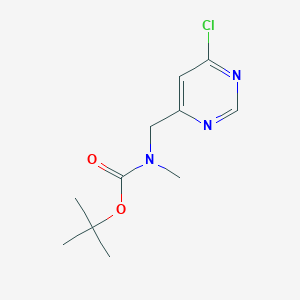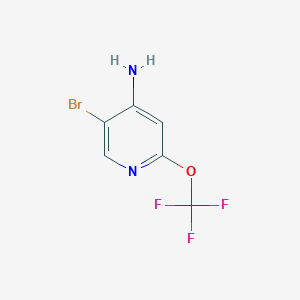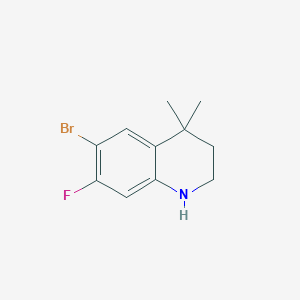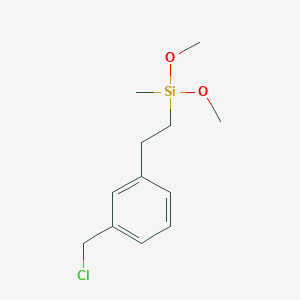
Diethyl naphthalen-1-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl naphthalen-1-ylphosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphonate group. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields. Its molecular formula is C₁₄H₁₇O₃P, and it has a molecular weight of 264.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl naphthalen-1-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of naphthalen-1-ol with diethyl phosphite in the presence of a catalyst such as palladium acetate. The reaction typically occurs under microwave irradiation at elevated temperatures (around 100°C) for a short duration (approximately 30 minutes) .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as column chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl naphthalen-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Diethyl naphthalen-1-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of diethyl naphthalen-1-ylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets involved in its action are still under investigation .
Comparación Con Compuestos Similares
Diethyl phosphonate: A simpler analog with similar chemical properties.
Naphthalen-1-ylphosphonic acid: A related compound with a phosphonic acid group instead of a phosphonate ester.
Phenylphosphonic acid: Another organophosphorus compound with a phenyl group instead of a naphthalene ring.
Uniqueness: Diethyl naphthalen-1-ylphosphonate is unique due to the presence of both a naphthalene ring and a phosphonate group, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
25944-75-6 |
|---|---|
Fórmula molecular |
C14H17O3P |
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylnaphthalene |
InChI |
InChI=1S/C14H17O3P/c1-3-16-18(15,17-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
Clave InChI |
INXMOAKUGQVZPN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC2=CC=CC=C21)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)

![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)







